molecular formula C11H8BrNO3S B1460801 1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041508-35-3

1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1460801
CAS RN: 1041508-35-3
M. Wt: 314.16 g/mol
InChI Key: DKOBSXQODSEHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .


Molecular Structure Analysis

The molecular weight of “1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is 314.16 g/mol. The InChI code for a similar compound, N-[(5-bromo-2-thienyl)methyl]-N-methylamine, is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .

Scientific Research Applications

Material Synthesis

In material science, the compound could be involved in the creation of novel organic semiconductors. The bromothiophene component is particularly valuable for its ability to facilitate the Suzuki-Miyaura coupling, a reaction widely used to create conjugated polymers with applications in solar cells and light-emitting diodes .

Chemical Research

The compound’s reactivity due to the bromine atom makes it a candidate for various chemical research applications, such as studying the mechanism of nucleophilic substitution reactions. It could also serve as a building block in the synthesis of complex organic molecules with potential applications in various chemical industries .

Biochemistry

In biochemistry, this compound could be used to study protein-ligand interactions due to its potential to bind with various biomolecules. Its structural features might allow it to interact with enzymes or receptors, providing insights into the design of new biochemical tools .

Pharmacology

The pharmacological potential of this compound could be explored in the context of its interaction with biological systems. It might serve as a lead compound for the development of new therapeutic agents, given its structural compatibility with many drug-like molecules .

Safety and Hazards

For a similar compound, N-[(5-bromo-2-thienyl)methyl]-N-methylamine, the safety information includes the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOBSXQODSEHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.